L-Aspartic acid 4-tert-butyl ester

Catalog No.
S679714
CAS No.
3057-74-7
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartic acid 4-tert-butyl ester

CAS Number

3057-74-7

Product Name

L-Aspartic acid 4-tert-butyl ester

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1

InChI Key

MXWMFBYWXMXRPD-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N

Synonyms

L-Asparticacid4-tert-butylester;3057-74-7;H-Asp(OtBu)-OH;H-Asp(Obut)-OH;(S)-2-Amino-4-(tert-butoxy)-4-oxobutanoicacid;MFCD00038577;(2S)-2-amino-4-(tert-butoxy)-4-oxobutanoicacid;AmbotzHAA1072;PubChem18993;KSC491O2L;11214_ALDRICH;SCHEMBL2024581;11214_FLUKA;CTK3J1725;MolPort-003-925-934;MXWMFBYWXMXRPD-YFKPBYRVSA-N;ACT10784;ZINC2391060;ANW-26919;AKOS015841418;CS14118;RL03078;RTC-066715;AJ-35713;AK-41617

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])[NH3+]

Peptide Synthesis:

L-Asp-OtBu serves as a protected building block for the construction of peptides. The tert-butyl ester group ensures compatibility with various coupling reagents used in peptide synthesis. After chain assembly, the ester group can be selectively cleaved under mild acidic conditions to reveal the free carboxylic acid, allowing for further modifications or cyclization reactions [].

Synthesis of Aspartic Acid Derivatives:

The protected carboxylic acid functionality of L-Asp-OtBu enables the introduction of various functional groups at the C-terminus of the aspartic acid residue. This allows researchers to create aspartic acid derivatives with desired properties for applications in medicinal chemistry, materials science, and other fields [].

Studies on Aspartic Acid Metabolism:

L-Asp-OtBu can be used as a cell-permeable probe to study aspartic acid uptake and metabolism in living cells. The tert-butyl ester group facilitates the molecule's passage through cell membranes, allowing researchers to investigate the role of aspartic acid in various biological processes [].

Development of Aspartic Acid-Based Therapeutics:

L-Asp-OtBu can serve as a starting material for the synthesis of aspartic acid-conjugated drugs. The conjugation of therapeutic agents to aspartic acid can improve their targeting and delivery properties [].

XLogP3

-1.4

Other CAS

3057-74-7

Dates

Modify: 2023-08-15

Explore Compound Types